(S)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
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Overview
Description
(S)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is an organic compound with the molecular formula C9H9BrO3 It is a brominated derivative of dihydrobenzo[b][1,4]dioxin, featuring a methanol group attached to the dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the bromination of dihydrobenzo[b][1,4]dioxin followed by the introduction of a methanol group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The choice of solvents and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of (S)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)formaldehyde or (S)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)carboxylic acid.
Reduction: Formation of (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol.
Substitution: Formation of (S)-(5-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol or (S)-(5-Thio-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol.
Scientific Research Applications
(S)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and methanol group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- (S)-(5-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- (S)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- (S)-(5-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Uniqueness
(S)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity and potential for forming specific interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H9BrO3 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
[(2S)-5-bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol |
InChI |
InChI=1S/C9H9BrO3/c10-7-2-1-3-8-9(7)12-5-6(4-11)13-8/h1-3,6,11H,4-5H2/t6-/m0/s1 |
InChI Key |
HLHUYHOOXRYYFA-LURJTMIESA-N |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C(=CC=C2)Br)CO |
Canonical SMILES |
C1C(OC2=C(O1)C(=CC=C2)Br)CO |
Origin of Product |
United States |
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